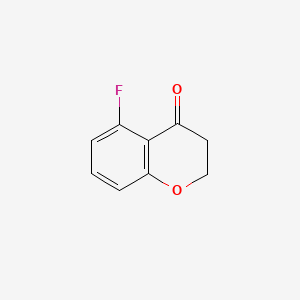

5-Fluoro-4-Chromanone

概要

説明

5-Fluoro-4-Chromanone is a chemical compound with the molecular formula C9H7FO2. It is a derivative of chromanone, which is a significant structural entity that belongs to the class of oxygen-containing heterocycles .

Synthesis Analysis

The synthesis of 4-chromanone-derived compounds, including 5-Fluoro-4-Chromanone, has been a subject of several studies. The chroman-4-one framework acts as a major building block in a large class of medicinal compounds . The synthesis methods of chroman-4-one derivatives have been improved over the years .Molecular Structure Analysis

The molecular structure of 5-Fluoro-4-Chromanone consists of a benzene ring fused to a 2,3-dihydro-γ-pyranone ring . Unlike chromone, 4-chromanone has a single C2–C3 bond .Chemical Reactions Analysis

The chemical reactions of 4-chromanone-derived compounds have been studied extensively. These compounds exhibit a broad variety of remarkable biological and pharmaceutical activities . The reactions of 4-chromanones have been explored in various studies .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Fluoro-4-Chromanone include a molecular weight of 166.15 . More specific properties like melting point, boiling point, and density were not found in the search results.科学的研究の応用

Medicinal Chemistry

Chromanone or Chroman-4-one is a significant and intriguing heterobicyclic compound that serves as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . It exhibits a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, anti-inflammatory, and anticoagulant effects .

Plant Immunity Inducers

A study involved the design and synthesis of a series of novel 4-chromanone-derived compounds. Their in vivo anti-cucumber mosaic virus (CMV) activity in field trials against CMV disease in Passiflora spp. was then assessed . Bioassay results demonstrated that compounds 7c and 7g exhibited remarkable curative effects and protection against CMV . Field trials results indicated that compound 7c displayed significant efficacy against CMV disease in Passiflora spp. (passion fruit) after the third spraying at a concentration of 200 mg/L .

Cosmetic Preparations

Chromanone derivatives have been used as active compounds in cosmetic preparations for the care, improvement, and refreshment of the texture of the skin and hair . They are also used for the treatment of skin and hair-related defects like inflammation, allergies, or wound healing processes .

Synthetic Methodology

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .

Antidepressants

Chromanone scaffolds exhibit numerous potent biological activities, and some derivatives are novel like DSP-1053, a novel serotonin reuptake inhibitor and fast antidepressant . This suggests that Chromanone and its derivatives could be used in the development of new antidepressant drugs .

Anti-HIV Medication

Calanolide A, a derivative of Chromanone, has shown anti-HIV activity . This suggests that Chromanone and its derivatives could be used in the development of new medications to treat HIV .

Safety And Hazards

将来の方向性

The future directions in the study of 4-chromanone-derived compounds, including 5-Fluoro-4-Chromanone, involve improving the methodologies of their synthesis . Additionally, these compounds are being explored for their potential in medicinal chemistry for the isolation, designing, and synthesis of novel lead compounds .

特性

IUPAC Name |

5-fluoro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJVYZBPSAQLLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670460 | |

| Record name | 5-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-4-Chromanone | |

CAS RN |

188826-32-6 | |

| Record name | 5-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,4-Dichlorophenyl)methyl]-1H-imidazole](/img/structure/B576220.png)